molecular formula C8H2ClF2NO3 B6312265 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole CAS No. 1357625-04-7

5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole

Cat. No.: B6312265
CAS No.: 1357625-04-7
M. Wt: 233.55 g/mol
InChI Key: SVDXHINKMDDZJH-UHFFFAOYSA-N
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Description

5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C8H2ClF2NO3 and a molecular weight of 233.55 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and isocyanato groups can participate in nucleophilic substitution reactions.

    Addition Reactions: The isocyanato group can react with nucleophiles to form urea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

Major products formed from reactions with this compound include substituted benzodioxoles, urea derivatives, and various oxidized or reduced species.

Scientific Research Applications

5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The isocyanato group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole include:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole
  • 6-Isocyanato-2,2-difluoro-1,3-benzodioxole

Properties

IUPAC Name

5-chloro-2,2-difluoro-6-isocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF2NO3/c9-4-1-6-7(2-5(4)12-3-13)15-8(10,11)14-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDXHINKMDDZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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